3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 3-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 3-(phenyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar in structure but lacks the cyclobutane ring.
3-(3-Bromophenyl)-7-acetoxycoumarin: Contains a coumarin moiety instead of a cyclobutane ring.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a pyrazole ring and a β-ketoenol group.
Uniqueness
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Overview of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
This compound is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Chemical Formula : C11H10BrO2
- Molecular Weight : 272.10 g/mol
- Functional Groups : Hydroxy group (-OH), carboxylic acid (-COOH), and bromophenyl moiety.
Antimicrobial Activity
Compounds with bromophenyl groups are often studied for their antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity and bioactivity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
Anticancer Activity
Research indicates that cyclobutane derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl group may also play a role in enhancing the selectivity of these compounds towards cancer cells.
Case Study : A study investigating similar cyclobutane derivatives found that they significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Activity
The carboxylic acid functional group is known for its ability to modulate inflammatory responses. Studies on related compounds have demonstrated their efficacy in reducing cytokine production and inhibiting pathways associated with inflammation.
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of cyclobutane acids to explore their biological activities further. In vitro assays have been conducted to evaluate their effectiveness against various cancer cell lines and microbial strains.
Summary of Findings
- Synthesis : Various synthetic routes have been explored to optimize yield and purity.
- Biological Assays : In vitro assays indicate potential for antimicrobial and anticancer activity.
- Mechanistic Insights : Preliminary studies suggest that these compounds may act through multiple pathways, including apoptosis induction and inhibition of cell proliferation.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLZEJRTORWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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